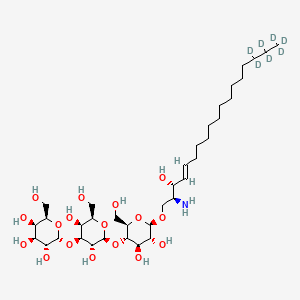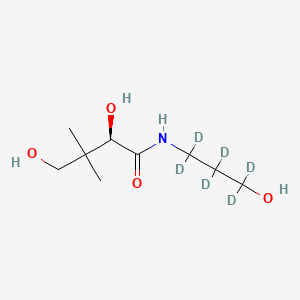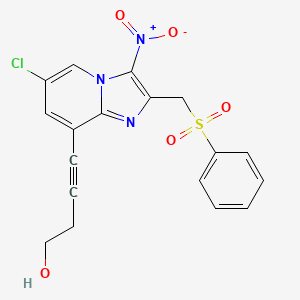
Antitrypanosomal agent 4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antitrypanosomal agent 4 is a compound designed to combat trypanosomiasis, a disease caused by parasitic protozoa of the genus Trypanosoma. This disease includes human African trypanosomiasis (sleeping sickness) and Chagas disease, which are prevalent in sub-Saharan Africa and Latin America, respectively . The need for new antitrypanosomal agents arises from the toxicity and resistance associated with current treatments .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antitrypanosomal agent 4 involves the functionalization of a 2-arylquinazoline scaffoldKey steps involve the use of hydrazinyl and 5-nitrofuryl-hydrazinyl pharmacophores . The reaction conditions typically involve the use of dimethyl sulfoxide (DMSO) as a carbon source and hydrogen peroxide (H2O2) as an oxidant .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques to meet pharmaceutical standards .
化学反応の分析
Types of Reactions: Antitrypanosomal agent 4 undergoes various chemical reactions, including:
Oxidation: Involving the use of H2O2 as an oxidant.
Substitution: Functionalization at the 4-position of the quinazoline scaffold.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) and dimethyl sulfoxide (DMSO).
Substitution: Hydrazinyl and 5-nitrofuryl-hydrazinyl pharmacophores.
Major Products: The major products formed from these reactions are derivatives of the 2-arylquinazoline scaffold with enhanced antitrypanosomal activity .
科学的研究の応用
Antitrypanosomal agent 4 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the structure-activity relationship of antitrypanosomal agents.
Biology: Investigated for its effects on Trypanosoma species and its potential to overcome drug resistance.
Medicine: Potential therapeutic agent for treating human African trypanosomiasis and Chagas disease.
作用機序
Antitrypanosomal agent 4 exerts its effects through multiple mechanisms:
Nitric Oxide (NO) Production: Enhances the susceptibility of trypanosomatids to NO.
Reactive Oxygen Species (ROS) Production: Promotes ROS production, leading to oxidative stress in the parasites.
Antifolate Activity: Acts as an antifolate agent, disrupting folate metabolism in the parasites.
類似化合物との比較
- Methionyl-tRNA Synthetase Inhibitors
- Nitro-reductase Inhibitors
- Phosphodiesterase Inhibitors
- Pteridine Reductase 1 Inhibitors
- Rhodesain Inhibitors
Uniqueness: Antitrypanosomal agent 4 is unique due to its multi-faceted mechanism of action, combining NO and ROS production with antifolate activity. This makes it a potent and selective agent against Trypanosoma species .
特性
分子式 |
C18H14ClN3O5S |
|---|---|
分子量 |
419.8 g/mol |
IUPAC名 |
4-[2-(benzenesulfonylmethyl)-6-chloro-3-nitroimidazo[1,2-a]pyridin-8-yl]but-3-yn-1-ol |
InChI |
InChI=1S/C18H14ClN3O5S/c19-14-10-13(6-4-5-9-23)17-20-16(18(22(24)25)21(17)11-14)12-28(26,27)15-7-2-1-3-8-15/h1-3,7-8,10-11,23H,5,9,12H2 |
InChIキー |
HKWIKOKCHZCBBN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=C(N3C=C(C=C(C3=N2)C#CCCO)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




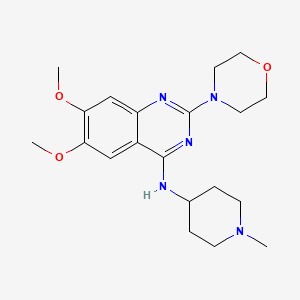
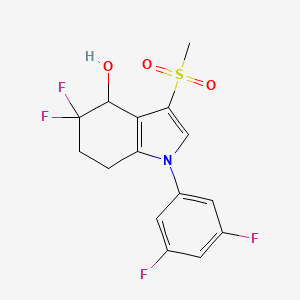
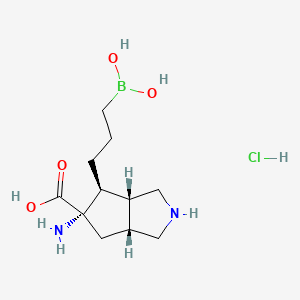
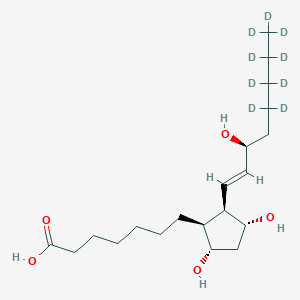
![N-[(2S,3S,4R,5R,6R)-4,5-dihydroxy-2,6-bis(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B12408692.png)

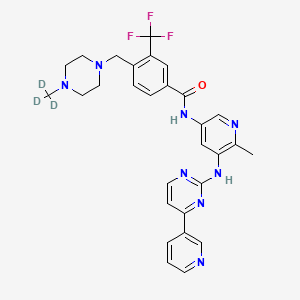
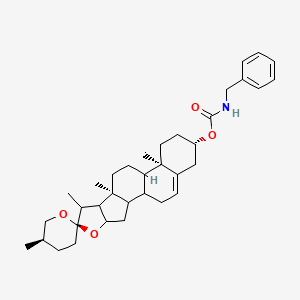
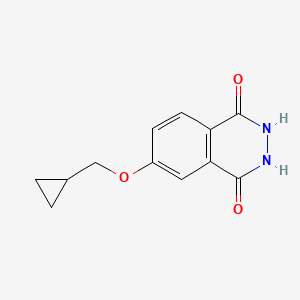
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one](/img/structure/B12408725.png)
